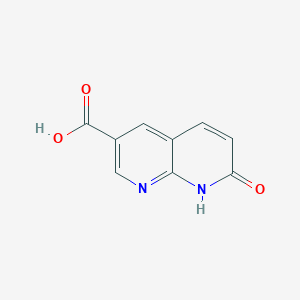![molecular formula C8H9N3O4S B2580629 Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide CAS No. 379236-73-4](/img/structure/B2580629.png)
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide
Overview
Description
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide is a useful research compound. Its molecular formula is C8H9N3O4S and its molecular weight is 243.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diuretic Agents
A study describes the synthesis and evaluation of a new class of diuretic agents derived from the pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide ring system. This research highlights the importance of substituent's nature and location on the heterocycle for activity, leading to a novel synthetic methodology for selectively introducing desired substituents. This approach identified compounds with significant diuretic properties (Goya et al., 1992).
Anticonvulsant Activity
Another research focus is on the anticonvulsant activity of substituted 1,3,4-thiadiazoles. This study synthesized a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, leading to compounds with potent anticonvulsant properties without sedation, ataxia, or lethality. This positions certain thiadiazoles as a new class of anticonvulsant agents (Chapleo et al., 1986).
Molluscicidal Activities
Research into the synthesis and molluscicidal evaluation of new pyrazole, isoxazole, pyridine, pyrimidine, 1,4-thiazine, and 1,3,4-thiadiazine derivatives incorporating benzofuran moiety has been conducted. This led to the identification of compounds with promising molluscicidal activities, offering potential applications in pest control (El-Shehry et al., 2010).
Antimicrobial Activity
A study on the synthesis of some 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines revealed their antimicrobial activity. This research expands the potential of heterocyclic compounds in developing new antimicrobial agents (El-Mariah et al., 2006).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including katp channels and ampa receptors .
Mode of Action
Related compounds have been reported to act as katp channel activators, influencing insulin release from pancreatic b cells .
Biochemical Pathways
Related compounds have been reported to influence pathways associated with insulin release and vascular smooth muscle tissue .
Result of Action
Related compounds have been reported to have effects on insulin release and vascular smooth muscle tissue .
Properties
IUPAC Name |
methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c1-15-8(12)6-7-10-16(13,14)5-4-11(7)3-2-9-6/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSANXLIRGPDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2580546.png)

methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2580550.png)

![4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2580554.png)
![3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2580555.png)
![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2580561.png)
![5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2580562.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2580563.png)
![2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B2580564.png)
![4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2580565.png)

![N-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2580569.png)
